molecular formula C31H32N2O5 B562019 (S)-(-)-5'-Benzyloxyphenyl Carvedilol CAS No. 1217822-96-2

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

Cat. No.: B562019
CAS No.: 1217822-96-2
M. Wt: 512.606
InChI Key: VZHXJWOZEWRBDU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is a chiral derivative of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity. This compound is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. The (S)-(-) enantiomer is known for its higher pharmacological activity compared to its ®-(+)-enantiomer, making it a significant compound in medicinal chemistry .

Mechanism of Action

Mode of Action

The (S)-(-)-5’-Benzyloxyphenyl Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature . By blocking these receptors, it slows down the heart rate and reduces blood pressure . The S(-) enantiomer of Carvedilol has a much higher affinity for the cardiac β1ARs and β2ARs than the R(+) enantiomer, which is essentially a pure α1AR-blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It has been shown to activate β2-adrenoceptors, which are G protein-coupled receptors . This activation drives all detectable carvedilol signaling through β2ARs . Additionally, carvedilol has been found to have anti-inflammatory effects that benefit the heart .

Pharmacokinetics

Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol results in a decrease in heart rate and blood pressure . This leads to an increase in the amount of blood and oxygen supplied to the heart . It also has beneficial effects in heart failure, left ventricular dysfunction, and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, exposure to pollutants and extremes in noise and temperature can affect cardiovascular health and potentially alter the effectiveness of the drug . Furthermore, lifestyle factors such as smoking and diet can impact the drug’s efficacy . Therefore, maintaining a healthy environment and lifestyle is crucial for the optimal effectiveness of the drug.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, (S)-(-)-5’-Benzyloxyphenyl Carvedilol plays a significant role. It interacts with α1 and β-adrenergic receptors, causing dilation of two types of capillaries, reducing peripheral resistance, and lowering blood pressure . Some metabolites also have β receptor blocking effects .

Cellular Effects

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by reducing the workload of the heart and arteries, which if continued for a long time, may lead to improper functioning of the heart and arteries .

Molecular Mechanism

The molecular mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its binding interactions with biomolecules and changes in gene expression. It is a nonselective beta blocker and alpha-1 blocker . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The racemic mixture containing both (S)-(-) and ®-(+) enantiomers.

    Metoprolol: A selective beta-1 adrenergic antagonist.

    Propranolol: A non-selective beta-adrenergic antagonist.

Uniqueness

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its higher pharmacological activity and selectivity for beta-adrenergic and alpha-1 adrenergic receptors. This makes it more effective in treating cardiovascular conditions with fewer side effects compared to other beta-blockers .

Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118466
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217822-96-2
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.